molecular formula C9H19N B2523822 4-Methyl-1-propylpiperidine CAS No. 103199-82-2

4-Methyl-1-propylpiperidine

Cat. No. B2523822
CAS RN: 103199-82-2
M. Wt: 141.258
InChI Key: FOAQPTXFAULJNM-UHFFFAOYSA-N
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Description

4-Methyl-1-propylpiperidine, also known as Piperidine, 4-methyl-1-propyl, is a chemical compound with the formula C9H19N . It has a molecular weight of 141.2539 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1-propylpiperidine can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C9H19N/c1-3-6-10-7-4-9(2)5-8-10/h9H,3-8H2,1-2H3 and the IUPAC Standard InChIKey is FOAQPTXFAULJNM-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Labeling

4-Methyl-1-propylpiperidine has been utilized in the synthesis and labeling of various compounds. For instance, it has been involved in the improved synthesis of stable isotope-labeled and carbon-14 labeled compounds like (−)OSU-6162, which is a dopamine autoreceptor antagonist with potential atypical antipsychotic properties (Chaudhary & McGrath, 2000). The compound was also used in the simultaneous tritium labeling of potent 5-HT4 ligands, which are critical for binding characterization and the development of these ligands (Sobrio et al., 2010).

Dopamine Receptor Research

4-Methyl-1-propylpiperidine derivatives have been investigated for their affinity and selectivity towards the D4 dopamine receptor. This research is essential for understanding the interaction of compounds with the D4 dopamine receptor, which has implications in the control of cognitive functions and emotional states (Macchia et al., 2003).

Antiproliferative and Antimicrobial Activity

Methyl substitution on the piperidine ring of certain derivatives has shown antiproliferative activity in rat C6 glioma cells, indicating potential therapeutic use in tumor research and therapy (Berardi et al., 2005). Additionally, 4-methylpiperidine derivatives have been evaluated for their antibacterial properties, revealing valuable results that may contribute to the development of new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Environmental and Analytical Applications

The use of 4-methylpiperidine in a diluted form has been proposed for less-polluting solid-phase peptide synthesis protocols, indicating its potential in reducing environmental impact and enhancing safety in laboratory procedures (Rodríguez et al., 2019). Furthermore, the compound has been involved in the validation and application of methods for the determination of specific substances in biological samples, supporting pre-clinical studies and enhancing the accuracy of analytical techniques (Yang et al., 2004).

Safety and Hazards

4-Methyl-1-propylpiperidine is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage .

properties

IUPAC Name

4-methyl-1-propylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-6-10-7-4-9(2)5-8-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAQPTXFAULJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103199-82-2
Record name 1-PROPYL-4-METHYLPIPERIDINE
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